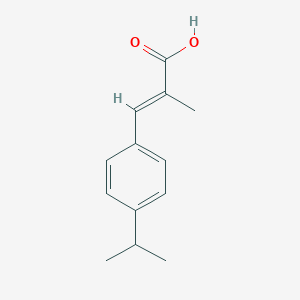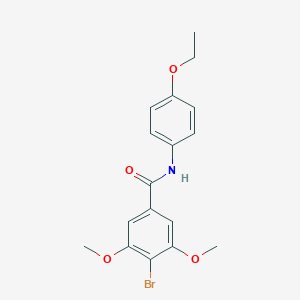![molecular formula C19H23N3O3 B253232 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B253232.png)
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as EPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and infectious diseases. In
Mécanisme D'action
The mechanism of action of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the JNK signaling pathway, which is involved in cell death. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in cells. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. It has also been shown to increase the levels of BDNF, which is a neurotrophic factor that promotes the growth and survival of neurons. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to decrease the levels of VEGF, which is a protein that promotes the growth of blood vessels in tumors. It has also been shown to increase the levels of p53, which is a tumor suppressor protein that regulates cell growth and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and does not exhibit any significant side effects. However, one of the main limitations of using 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine. In neuroscience, further studies are needed to elucidate the exact mechanism of action of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, further studies are needed to determine the optimal dosage and treatment regimen for 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine and its potential use in combination with other chemotherapeutic agents. In infectious diseases, further studies are needed to determine the efficacy of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine against various pathogens and its potential use in combination with other antimicrobial agents. Overall, the research on 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has great potential for the development of novel therapeutics in various fields of medicine.
Méthodes De Synthèse
The synthesis of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-ethoxy-3-pyridinyl) carbonyl chloride with 4-(4-methoxyphenyl) piperazine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified through column chromatography or recrystallization. The yield of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine can range from 50% to 80%, depending on the reaction conditions.
Applications De Recherche Scientifique
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. It has also been studied for its potential use in the treatment of anxiety and depression. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis.
Propriétés
Nom du produit |
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
Formule moléculaire |
C19H23N3O3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2-ethoxypyridin-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-18-17(5-4-10-20-18)19(23)22-13-11-21(12-14-22)15-6-8-16(24-2)9-7-15/h4-10H,3,11-14H2,1-2H3 |
Clé InChI |
ATZKARFRXFGWDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)







![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)


